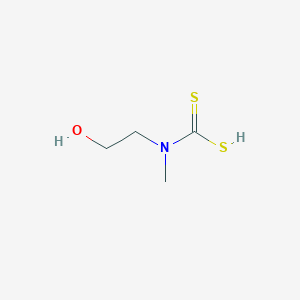
(2-Hydroxyethyl)methylcarbamodithioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Hydroxyethyl)methylcarbamodithioic acid is an organic compound with the molecular formula C4H9NOS2 It is characterized by the presence of a hydroxyethyl group, a methyl group, and a carbamodithioic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Hydroxyethyl)methylcarbamodithioic acid typically involves the reaction of methyl isothiocyanate with 2-aminoethanol. The reaction proceeds under mild conditions, often in the presence of a solvent such as ethanol or methanol. The reaction can be represented as follows:
CH3NCS+HOCH2CH2NH2→CH3NHC(S)SCH2CH2OH
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or distillation.
Chemical Reactions Analysis
Types of Reactions: (2-Hydroxyethyl)methylcarbamodithioic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides or sulfoxides.
Reduction: Reduction reactions can convert the compound to its corresponding thiol.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as alkyl halides or amines can be used under basic conditions.
Major Products Formed:
Oxidation: Disulfides or sulfoxides.
Reduction: Thiols.
Substitution: Various substituted carbamodithioic acids.
Scientific Research Applications
(2-Hydroxyethyl)methylcarbamodithioic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing into its potential use as a therapeutic agent, particularly in the treatment of infections.
Industry: It is used in the production of various chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of (2-Hydroxyethyl)methylcarbamodithioic acid involves its interaction with biological molecules. The compound can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity. This interaction is mediated by the carbamodithioic acid moiety, which can undergo nucleophilic attack by thiol groups.
Comparison with Similar Compounds
(2-Hydroxyethyl)carbamodithioic acid: Similar structure but lacks the methyl group.
Methylcarbamodithioic acid: Similar structure but lacks the hydroxyethyl group.
Uniqueness: (2-Hydroxyethyl)methylcarbamodithioic acid is unique due to the presence of both hydroxyethyl and methyl groups, which confer distinct chemical properties and reactivity
Properties
CAS No. |
91308-51-9 |
|---|---|
Molecular Formula |
C4H9NOS2 |
Molecular Weight |
151.3 g/mol |
IUPAC Name |
2-hydroxyethyl(methyl)carbamodithioic acid |
InChI |
InChI=1S/C4H9NOS2/c1-5(2-3-6)4(7)8/h6H,2-3H2,1H3,(H,7,8) |
InChI Key |
QXOAYOGFDRZZMC-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCO)C(=S)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















